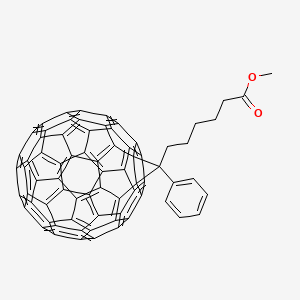
(6,6)-phenyl-C61 Methyl-hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6,6)-phenyl-C61 Methyl-hexanoate is a chemical compound that belongs to the class of fullerene derivatives. Fullerenes are a form of carbon allotrope, composed entirely of carbon, in the form of a hollow sphere, ellipsoid, or tube. This particular compound is a derivative of C60 fullerene, where a phenyl group and a methyl-hexanoate group are attached to the fullerene structure. These modifications enhance the solubility and reactivity of the fullerene, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6,6)-phenyl-C61 Methyl-hexanoate typically involves the following steps:
Functionalization of C60 Fullerene: The first step is the functionalization of the C60 fullerene. This can be achieved through a reaction with phenyl groups under specific conditions to form phenylated fullerenes.
Esterification: The next step involves the esterification of the phenylated fullerene with hexanoic acid in the presence of methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Functionalization: Large quantities of C60 fullerene are functionalized with phenyl groups using optimized reaction conditions to ensure high yield and purity.
Large-Scale Esterification: The esterification process is scaled up using industrial reactors, ensuring efficient mixing and reaction control to produce the desired ester in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
(6,6)-phenyl-C61 Methyl-hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the fullerene core or the attached groups are oxidized.
Reduction: Reduction reactions can also occur, particularly at the fullerene core, leading to the formation of reduced fullerene species.
Substitution: The phenyl and methyl-hexanoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of fullerene oxides, while reduction can produce fullerene hydrides.
Applications De Recherche Scientifique
(6,6)-phenyl-C61 Methyl-hexanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential use in drug delivery systems due to its ability to encapsulate other molecules.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications in treating diseases related to oxidative stress.
Industry: Utilized in the production of advanced materials, such as organic photovoltaics and electronic devices, due to its unique electronic properties
Mécanisme D'action
The mechanism of action of (6,6)-phenyl-C61 Methyl-hexanoate involves its interaction with molecular targets and pathways. The fullerene core can interact with various biological molecules, such as proteins and nucleic acids, through non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. Additionally, the phenyl and methyl-hexanoate groups can enhance the solubility and bioavailability of the compound, facilitating its uptake and distribution within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl hexanoate
- Propyl hexanoate
- Butyl hexanoate
- Allyl hexanoate
Uniqueness
(6,6)-phenyl-C61 Methyl-hexanoate is unique due to its fullerene core, which imparts distinct electronic and structural properties. Unlike simple esters such as ethyl hexanoate or propyl hexanoate, the fullerene derivative exhibits enhanced reactivity and solubility, making it suitable for advanced applications in materials science and nanotechnology .
Propriétés
Formule moléculaire |
C74H18O2 |
|---|---|
Poids moléculaire |
938.9 g/mol |
InChI |
InChI=1S/C74H18O2/c1-76-13(75)10-6-3-7-11-72(12-8-4-2-5-9-12)73-68-60-52-42-32-24-16-14-15-18-22-20(16)28-36-30(22)40-34-26(18)27-19(15)23-21-17(14)25(24)33-39-29(21)37-31(23)41-35(27)45-44(34)54-48(40)58-50(36)56(46(52)38(28)32)64(68)66(58)70-62(54)63-55(45)49(41)59-51(37)57-47(39)53(43(33)42)61(60)69(73)65(57)67(59)71(63)74(70,72)73/h2,4-5,8-9H,3,6-7,10-11H2,1H3 |
Clé InChI |
NWAPUGWLGJZQEP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-hydroxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14087038.png)
![3-(2-methoxyethyl)-1,7-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14087044.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(4-methoxybenzyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087051.png)

![4-Chloro-3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B14087061.png)
![5-(4-Ethoxyphenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B14087062.png)
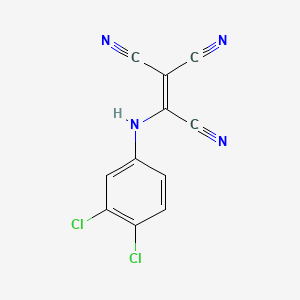
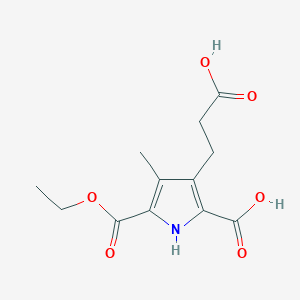
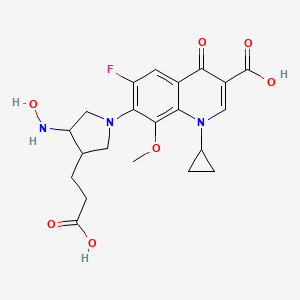
![4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole](/img/structure/B14087109.png)
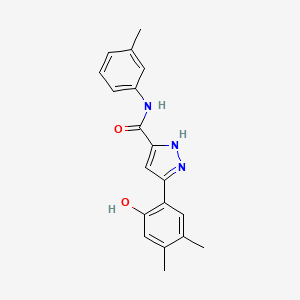
![Tert-butyl 4-(4-{[(benzyloxy)carbonyl]amino}phenyl)piperidine-1-carboxylate](/img/structure/B14087115.png)

